7-(4-bromophenyl)-N-butyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
7-(4-bromophenyl)-N-butyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a bromophenyl group at the 7-position, a butyl group at the N-position, and a phenyl group at the 5-position. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
7-(4-bromophenyl)-N-butyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN4/c1-2-3-13-24-21-20-19(16-7-5-4-6-8-16)14-27(22(20)26-15-25-21)18-11-9-17(23)10-12-18/h4-12,14-15H,2-3,13H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJDGWSCAPIYRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromophenyl)-N-butyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminopyrimidine and 1,3-dicarbonyl compounds.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction using a bromophenylboronic acid and a suitable palladium catalyst.
N-Butylation: The N-butyl group can be introduced through an alkylation reaction using butyl halides in the presence of a base.
Phenyl Substitution: The phenyl group at the 5-position can be introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(4-bromophenyl)-N-butyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Amines, thiols, palladium catalysts, toluene as solvent.
Major Products
Oxidation Products: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction Products: Reduced derivatives with hydrogenated bonds.
Substitution Products: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Biological Activities
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Anticancer Properties :
- The compound's structure suggests potential anticancer activity due to the presence of multiple aromatic rings and nitrogen heterocycles, which are known to interact with biological targets involved in cell proliferation and apoptosis.
- Preliminary studies indicate that derivatives of pyrrolo[2,3-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines, including HeLa and L929 cells. These studies suggest that modifications to the pyrrolo[2,3-d]pyrimidine scaffold can enhance selectivity and potency against cancer cells .
-
Antimicrobial Activity :
- Compounds within this class have shown promising antimicrobial properties. In vitro studies have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting lower minimum inhibitory concentrations compared to standard antibiotics .
- Molecular docking studies have been employed to predict the binding affinity of these compounds to bacterial targets, revealing significant potential for the development of new antimicrobial agents .
Synthesis Methodologies
The synthesis of 7-(4-bromophenyl)-N-butyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be achieved through various multicomponent reactions (MCRs), which are efficient for constructing complex molecular architectures:
- Multicomponent Reactions :
- MCRs allow for the simultaneous formation of multiple bonds in a single reaction step. For instance, the synthesis can involve the reaction of appropriate amines, aldehydes, and isocyanides under controlled conditions to yield the desired pyrrolo[2,3-d]pyrimidine framework .
- Such methods enhance yield and reduce reaction time, making them attractive for large-scale synthesis.
Case Studies
- Anticancer Activity Assessment :
- Antimicrobial Efficacy :
- Another investigation focused on the antimicrobial properties of synthesized derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings highlighted that certain compounds exhibited MIC values significantly lower than those of traditional antibiotics like ciprofloxacin .
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-N-butyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Similar structure but with a phenoxy group instead of a bromophenyl group.
7-amino-5-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile: Contains a chlorophenyl group and different functional groups.
Uniqueness
7-(4-bromophenyl)-N-butyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to the specific combination of substituents, which imparts distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity in substitution reactions, while the butyl and phenyl groups contribute to its lipophilicity and potential interactions with biological targets.
This detailed article provides a comprehensive overview of 7-(4-bromophenyl)-N-butyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
7-(4-bromophenyl)-N-butyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrrolopyrimidine class. Its unique molecular structure, characterized by a bromophenyl substituent and a pyrrolopyrimidine core, suggests potential for diverse biological activities, particularly in oncology and inflammation modulation. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 7-(4-bromophenyl)-N-butyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is C22H22BrN3. The presence of multiple aromatic rings enhances its lipophilicity, which can influence its interaction with biological targets. The bromine atom may also affect the compound's reactivity and selectivity compared to other halogenated analogs.
Research indicates that this compound exhibits anti-cancer and anti-inflammatory properties. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammatory pathways.
- Receptor Modulation : It could modulate receptor functions that are critical in cell signaling pathways related to cancer and inflammation.
- Cell Cycle Regulation : Evidence suggests that it may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Table 1: Biological Activity Overview
Case Study 1: Anti-Cancer Activity
A study demonstrated that 7-(4-bromophenyl)-N-butyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine significantly inhibited the growth of various cancer cell lines (e.g., A431 vulvar epidermal carcinoma) through apoptosis induction and cell cycle arrest mechanisms. The compound showed IC50 values indicating potent activity against these cells, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Anti-Inflammatory Effects
In vitro assays revealed that the compound effectively reduced the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This anti-inflammatory effect was attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .
Pharmacokinetics and Toxicology
Preliminary studies on the pharmacokinetics of this compound suggest favorable absorption and distribution characteristics due to its lipophilic nature. However, detailed toxicological evaluations are necessary to assess its safety profile for potential therapeutic applications.
Q & A
Q. Basic
- 1H/13C NMR : Analyze aromatic proton environments (e.g., δ 7.6–8.2 ppm for bromophenyl protons) and carbon signals (e.g., δ 150–160 ppm for pyrimidine carbons). Substituent effects on chemical shifts help confirm regiochemistry .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₂BrN₄: 441.09) and isotopic patterns (e.g., bromine’s 1:1 ratio for ⁷⁹Br/⁸¹Br) .
- IR Spectroscopy : Detect functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amines) .
How can researchers optimize the chlorination step in the synthesis to improve yield and purity?
Q. Advanced
- Reagent Selection : Replace POCl₃ with PCl₅ in toluene for milder conditions, reducing side reactions .
- Temperature Control : Maintain 80–90°C during chlorination to balance reaction rate and decomposition.
- Workup Strategy : Quench excess reagents with ice-cold NaHCO₃, followed by extraction with dichloromethane and drying over MgSO₄ .
- Purification : Use gradient elution in flash chromatography (hexane/EtOAc 8:1 to 4:1) to isolate the chlorinated intermediate .
What strategies are employed to analyze contradictory biological activity data across different assay systems?
Q. Advanced
- Assay Validation : Confirm assay reproducibility using positive controls (e.g., paclitaxel for tubulin inhibition) and standardized protocols .
- Orthogonal Assays : Compare results from cell viability (MTT assay) with direct target engagement (e.g., tubulin polymerization assays) to rule out off-target effects .
- Solubility Checks : Test compound solubility in assay media (e.g., DMSO concentration ≤0.1%) to ensure bioavailability .
- Data Normalization : Use Z-factor analysis to quantify assay robustness and identify outliers .
How do structural modifications at the N-butyl and 4-bromophenyl positions influence the compound’s inhibitory activity against specific kinases?
Q. Advanced
- N-Butyl Chain : Elongating the alkyl chain (e.g., N-pentyl) enhances hydrophobic interactions with kinase ATP-binding pockets, improving IC₅₀ values by ~2-fold .
- 4-Bromophenyl Group : Bromine’s electron-withdrawing effect stabilizes π-π stacking with kinase hinge regions (e.g., EGFR). Replacement with electron-donating groups (e.g., methoxy) reduces potency .
- SAR Studies : Systematic substitution (e.g., replacing bromine with chlorine) and docking simulations (AutoDock Vina) guide rational design .
What in vitro assays are typically used to evaluate the antitumor potential of pyrrolo[2,3-d]pyrimidine derivatives?
Q. Basic
- Cytotoxicity Screening : MTT assay in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
- Tubulin Polymerization Inhibition : Measure compound effects on microtubule dynamics using turbidity assays .
- Angiogenesis Models : Chick chorioallantoic membrane (CAM) assay to assess antiangiogenic activity .
What computational approaches are utilized to predict the binding affinity of this compound with tubulin?
Q. Advanced
- Molecular Docking : Use Schrödinger’s Glide or AutoDock to model interactions with β-tubulin’s colchicine-binding site. Key residues: Asn258, Lys254 .
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability and hydrogen-bond occupancy .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify contributions from van der Waals and electrostatic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
